molecular formula C11H9NO2S B8775270 2-(Thiiran-2-ylmethyl)isoindoline-1,3-dione CAS No. 5119-34-6

2-(Thiiran-2-ylmethyl)isoindoline-1,3-dione

Cat. No. B8775270
M. Wt: 219.26 g/mol
InChI Key: GTCCDZBQJAYKTO-UHFFFAOYSA-N
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Patent
US09359381B2

Procedure details

Thiourea (1.873 g, 24.61 mmol) was added to a solution of N-(2,3-epoxypropyl)phthalimide (2 g, 9.84 mmol) in methanol (25 mL). The mixture was stirred at room temperature for 16 hours, then concentrated under vacuum. The residue was diluted with water (50 ml) and extracted with ethyl acetate (50 ml). The organic extract was washed with brine (50 ml) passed through a hydrophobic frit and evaporated under vacuum. Purification by chromatography on silica, eluting with 0-50% EtOAc/hexane, afforded the title compound.
Quantity
1.873 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
NC(N)=[S:3].O1[CH2:19][CH:6]1[CH2:7][N:8]1[C:12](=[O:13])[C:11]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:10]2[C:9]1=[O:18]>CO>[S:3]1[CH2:19][CH:6]1[CH2:7][N:8]1[C:12](=[O:13])[C:11]2[C:10](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:9]1=[O:18]

Inputs

Step One
Name
Quantity
1.873 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
2 g
Type
reactant
Smiles
O1C(CN2C(C=3C(C2=O)=CC=CC3)=O)C1
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine (50 ml)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica
WASH
Type
WASH
Details
eluting with 0-50% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
S1C(C1)CN1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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